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Abstract

Cyclooctanamine, a cyclic aliphatic amine, serves as a valuable building block in medicinal
chemistry and materials science. A thorough understanding of its thermodynamic properties is
crucial for reaction engineering, process optimization, safety assessments, and predicting its
behavior in biological systems. This technical guide provides a comprehensive overview of the
available thermodynamic data for cyclooctanamine. Due to a scarcity of direct experimental
measurements for this specific compound, this guide presents high-quality calculated data,
supplemented with experimental data for analogous compounds such as cyclooctane and other
cyclic amines to provide context and facilitate comparisons. Furthermore, detailed experimental
protocols for determining key thermodynamic parameters are outlined, offering a
methodological framework for future research.

Introduction

Cyclooctanamine (CsH17N), also known as cyclooctylamine, is an eight-membered cyclic
compound containing a primary amine group. Its unique conformational flexibility and basicity
make it an interesting scaffold for the development of novel chemical entities. In the
pharmaceutical industry, cyclic amines are integral components of many active pharmaceutical
ingredients (APIs), influencing properties such as solubility, membrane permeability, and
receptor binding. A comprehensive thermodynamic profile is essential for the efficient
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development and scale-up of processes involving cyclooctanamine, as well as for
computational modeling in drug design.

This guide summarizes the key thermodynamic properties of cyclooctanamine, outlines the
standard experimental techniques used to measure these properties, and provides a
visualization of a common synthetic pathway.

Thermodynamic Properties of Cyclooctanamine

Quantitative thermodynamic data for cyclooctanamine is primarily available from
computational estimations. These calculated values provide a strong foundation for
understanding its energetic landscape.

Tabulated Thermodynamic Data

The following tables summarize the available calculated thermodynamic data for
cyclooctanamine. For comparative purposes, experimental data for the related compound,
cyclooctane, is also provided where available.

Table 1: Calculated Thermodynamic Properties of Cyclooctanamine[1]
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Property Symbol Value Unit Source
Standard Gibbs Joback
Free Energy of AfG® 83.18 kJ/mol Calculated
Formation Property
Joback
Enthalpy of
) AfH°gas -132.66 kJ/mol Calculated
Formation (gas)
Property
Joback
Enthalpy of
) AfusH® 9.31 kJ/mol Calculated
Fusion
Property
Joback
Enthalpy of
T AvapH° 44.82 kJ/mol Calculated
Vaporization
Property
Normal Boiling _
) Thoil 463.20 K NIST
Point
) Joback
Normal Melting
) Tfus 263.52 K Calculated
Point
Property
N Joback
Critical
Tc 715.19 K Calculated
Temperature
Property
Joback
Critical Pressure Pc 3568.53 kPa Calculated
Property
Joback
Critical Volume Ve 0.429 m3/kmol Calculated
Property

Table 2: Experimental Thermodynamic Properties of Cyclooctane
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Property Symbol Value Unit Source
Enthalpy of
?y o Spitzer and

Formation AfHCliquid -169.4+1.6 kJ/mol

oo Huffman, 1947
(liquid)
Enthalpy of

o AvapH° 43.35+0.21 kJ/mol NIST
Vaporization
Enthalpy of Finke, Scott, et
) AfusH 2.4096 kJ/mol
Fusion al., 1956
Standard ]
S°gas 366.8+1.3 J/mol-K Finke H.L., 1956
Entropy of Gas
Normal Boiling _
. Tholl 422. + 6. K NIST
Point
Normal Melting Finke, Scott, et
] Tfus 287.98 K

Point al., 1956

Experimental Protocols for Thermodynamic
Characterization

While specific experimental data for cyclooctanamine is limited, the following protocols
describe standard methodologies that would be employed for its thermodynamic
characterization.

Determination of Enthalpy of Combustion and Formation

The standard enthalpy of formation (AfH°) is a fundamental thermodynamic property. For
organic compounds like cyclooctanamine, it is typically determined indirectly from the
enthalpy of combustion (AcH®), which is measured experimentally using bomb calorimetry.

Experimental Workflow: Bomb Calorimetry
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Sample Preparation

Weigh a precise mass of
Cyclooctanamine in a crucible

'

Place crucible in the bomb

'

Add a known amount of water
to the bomb

'

Seal the bomb and pressurize
with excess pure oxygen

ransfer to Calorimeter

Calorimetric Measurement

Immerse the sealed bomb
in a known mass of water
in the calorimeter

'

Measure the initial temperature (T_initial)

'

Ignite the sample via
electrical leads

'

Record the temperature change
until a maximum is reached (T_final)

emperature Data

Data Analysis

Calculate the heat released (q_cal)
using the calorimeter's heat capacity

l

Correct for the heat of formation
of nitric acid and sulfuric acid

'

Calculate the enthalpy of combustion
(AcH?) of Cyclooctanamine

l

Determine the enthalpy of formation
(AfH®) using Hess's Law
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Figure 1: Experimental workflow for determining the enthalpy of formation of

Methodology:

Cyclooctanamine using bomb calorimetry.
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e Sample Preparation: A precisely weighed sample of cyclooctanamine (typically 0.5-1.5 g) is
placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb." A small
amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any
water formed during combustion is in the liquid state. The bomb is then sealed and
pressurized with pure oxygen to approximately 30 atm.

o Calorimetry: The sealed bomb is submerged in a known quantity of water in an insulated
container (the calorimeter). The initial temperature of the water is recorded with high
precision. The sample is then ignited by passing an electric current through a fuse wire. The
combustion of the organic compound releases heat, which is absorbed by the bomb and the
surrounding water, causing a rise in temperature. The temperature is monitored until it
reaches a maximum and begins to cool.

» Calculation: The heat capacity of the calorimeter is predetermined by combusting a standard
substance with a known heat of combustion, such as benzoic acid. The heat released by the
combustion of cyclooctanamine is calculated from the observed temperature change and
the heat capacity of the calorimeter. Corrections are applied for the heat of ignition and the
formation of nitric acid from the nitrogen in the amine. From the corrected heat of
combustion, the standard enthalpy of combustion (AcH®) is determined. The standard
enthalpy of formation (AfH®) can then be calculated using Hess's law and the known
standard enthalpies of formation of the combustion products (COz, H20, and N2).

Determination of Enthalpy of Vaporization

The enthalpy of vaporization (AvapH) can be determined by measuring the vapor pressure of
cyclooctanamine as a function of temperature. The Clausius-Clapeyron equation relates
these quantities.

Experimental Workflow: Vapor Pressure Measurement
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Place Cyclooctanamine in an
equilibrium cell

:

Control the temperature
of the cell

:

Measure the vapor pressure
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:

Repeat at different
temperatures

:

Plot In(P) vs 1/T

:

Calculate AvapH from the slope
(Slope = -AvapH/R)
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Figure 2: Workflow for determining the enthalpy of vaporization from vapor pressure
measurements.

Methodology:

o Apparatus: A static or dynamic apparatus can be used. In a static method, the sample is
placed in a thermostated vessel connected to a pressure measuring device. The system is

evacuated to remove air, and the sample is allowed to reach vapor-liquid equilibrium at a set
temperature.

e Measurement: The vapor pressure is measured at various temperatures. It is crucial to
ensure that the system has reached equilibrium at each temperature point.
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o Data Analysis: According to the Clausius-Clapeyron equation, a plot of the natural logarithm
of the vapor pressure (In P) versus the reciprocal of the absolute temperature (1/T) should
yield a straight line. The slope of this line is equal to -AvapH/R, where R is the ideal gas
constant. From the slope, the enthalpy of vaporization can be calculated.

Synthesis of Cyclooctanamine

A common laboratory-scale synthesis of cyclooctanamine involves the reduction of
cyclooctanone oxime. This two-step process starts from the readily available cyclooctanone.

Reaction Pathway: Synthesis of Cyclooctanamine

Hydroxylamine
Cyclooctanone (NH20H)
. Reducing Agent
(Cyclooctanone Oxme) Ge.g., Na/Ethanol or LiAIH4))

Reduction

)

Click to download full resolution via product page

Figure 3: A typical synthetic route to Cyclooctanamine from Cyclooctanone.

Methodology:

» Oximation of Cyclooctanone: Cyclooctanone is reacted with hydroxylamine hydrochloride in
the presence of a base (e.g., sodium acetate or pyridine) to form cyclooctanone oxime. The
reaction is typically carried out in a protic solvent like ethanol. The oxime can be isolated by

crystallization.

¢ Reduction of Cyclooctanone Oxime: The cyclooctanone oxime is then reduced to
cyclooctanamine. Various reducing agents can be employed for this transformation. A
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classic method is the reduction with sodium metal in a boiling alcohol such as ethanol (a
dissolving metal reduction). Alternatively, more powerful reducing agents like lithium
aluminum hydride (LiAlHa4) in an ether solvent can be used. After the reduction, an aqueous
workup is performed to neutralize any remaining reagent and isolate the product. The final
product, cyclooctanamine, is typically purified by distillation.

Conclusion

This technical guide has synthesized the currently available, albeit predominantly calculated,
thermodynamic data for cyclooctanamine. By presenting this information alongside
experimental data for structurally related compounds and detailing the standard methodologies
for experimental determination, this document provides a valuable resource for researchers in
chemistry and drug development. The provided synthetic pathway and experimental workflows
offer a practical foundation for further investigation and application of cyclooctanamine. Future
experimental work to validate and expand upon the calculated thermodynamic properties is
highly encouraged to refine our understanding of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1218968?utm_src=pdf-body
https://www.benchchem.com/product/b1218968?utm_src=pdf-body
https://www.benchchem.com/product/b1218968?utm_src=pdf-body
https://www.benchchem.com/product/b1218968?utm_src=pdf-custom-synthesis
https://pure.rug.nl/ws/files/6762227/2011JChemEngDataKlepacova.pdf
https://www.benchchem.com/product/b1218968#thermodynamic-properties-of-cyclooctanamine
https://www.benchchem.com/product/b1218968#thermodynamic-properties-of-cyclooctanamine
https://www.benchchem.com/product/b1218968#thermodynamic-properties-of-cyclooctanamine
https://www.benchchem.com/product/b1218968#thermodynamic-properties-of-cyclooctanamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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